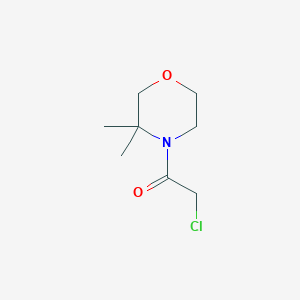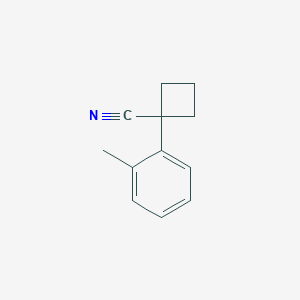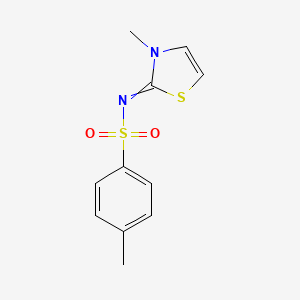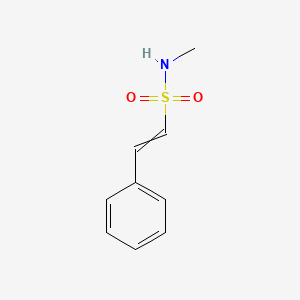
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc is a zinc salt of a polyhydroxy carboxylic acid. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple hydroxyl groups and a carboxylate group makes it a versatile compound with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc typically involves the reaction of zinc salts with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. One common method is to dissolve zinc oxide or zinc carbonate in an aqueous solution of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid under controlled pH conditions. The reaction is usually carried out at room temperature, and the resulting product is purified through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a zinc supplement.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc involves its interaction with various molecular targets and pathways:
Molecular Targets: Zinc ions released from the compound can interact with enzymes, proteins, and nucleic acids, influencing their activity and function.
Pathways Involved: The compound can modulate oxidative stress pathways, inflammatory responses, and cellular signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-gluconate: A similar polyhydroxy carboxylic acid with applications in food and pharmaceuticals.
D-glucose: A simple sugar with similar structural features but different chemical properties.
D-heptagluconate: Another sugar carboxylate with distinct complexation properties.
Uniqueness
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate zinc is unique due to its specific arrangement of hydroxyl groups and its ability to form stable complexes with zinc ions. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H11O7Zn- |
|---|---|
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;zinc |
InChI |
InChI=1S/C6H12O7.Zn/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/p-1/t2-,3-,4+,5-;/m1./s1 |
InChI-Schlüssel |
XVBMQCYSMOKXNC-JJKGCWMISA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zn] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B11724670.png)

![2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B11724683.png)


![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)

![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)
![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)
